molecular formula C28H27NO3 B11449937 1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one CAS No. 910784-45-1

1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one

Cat. No.: B11449937
CAS No.: 910784-45-1
M. Wt: 425.5 g/mol
InChI Key: PUPGKKCPLWYJLH-MUPYBJATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one is an organic compound that belongs to the class of piperidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one typically involves the condensation of piperidin-4-one with benzyl and methoxybenzylidene groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3,5-bis-(4-hydroxy-benzylidene)-piperidin-4-one
  • 1-Benzyl-3,5-bis-(4-chloro-benzylidene)-piperidin-4-one
  • 1-Benzyl-3,5-bis-(4-nitro-benzylidene)-piperidin-4-one

Comparison

Compared to similar compounds, 1-Benzyl-3,5-bis-(4-methoxy-benzylidene)-piperidin-4-one may exhibit unique properties due to the presence of methoxy groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

CAS No.

910784-45-1

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C28H27NO3/c1-31-26-12-8-21(9-13-26)16-24-19-29(18-23-6-4-3-5-7-23)20-25(28(24)30)17-22-10-14-27(32-2)15-11-22/h3-17H,18-20H2,1-2H3/b24-16+,25-17+

InChI Key

PUPGKKCPLWYJLH-MUPYBJATSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CN(C2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OC)C2=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.